molecular formula C24H21N3O5 B6025423 4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B6025423
M. Wt: 431.4 g/mol
InChI Key: SYRJDNWTJYZQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a benzoxazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the nitro group via nitration. The ethoxy group is then added through an etherification reaction. Each step requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ethoxy group could result in various alkyl or aryl derivatives.

Scientific Research Applications

4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the nitro group, resulting in different reactivity and biological activity.

    N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide: Lacks the ethoxy group, affecting its solubility and interaction with biological targets.

    4-ethoxy-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide: Lacks the methyl group on the benzoxazole ring, altering its steric and electronic properties.

Uniqueness

The presence of the ethoxy group, nitro group, and benzoxazole ring in 4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-4-31-22-10-8-16(13-20(22)27(29)30)23(28)25-18-12-17(7-6-15(18)3)24-26-19-11-14(2)5-9-21(19)32-24/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRJDNWTJYZQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.